

# A Comparative Selectivity Profile of CSF1R Kinase Inhibitors

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Compound of Interest		
Compound Name:	Csf1R-IN-25	
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This guide provides a comparative analysis of the selectivity of small molecule inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage and osteoclast function. Due to the limited public availability of comprehensive kinase selectivity data for a compound specifically named "Csf1R-IN-25," this guide utilizes publicly available data for other well-characterized CSF1R inhibitors to provide a representative comparison. The data presented here is intended to serve as a reference for researchers evaluating CSF1R inhibitors for therapeutic development.

## Introduction to CSF1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the type III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of mononuclear phagocytes.[1] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, CSF1R has emerged as a significant therapeutic target. The selectivity of CSF1R inhibitors is a critical parameter, as off-target kinase inhibition can lead to unforeseen side effects and toxicities.

## **Selectivity Profile of BLZ945 (Sotuletinib)**

BLZ945, also known as Sotuletinib, is a potent and highly selective, orally active inhibitor of CSF1R with a reported IC50 of 1 nM.[2][3] It has been shown to be over 1000-fold selective for



CSF1R against its closest receptor tyrosine kinase homologs, c-KIT and PDGFRβ, and has been profiled against a panel of more than 200 additional kinases, confirming its high selectivity.[2][3] While a comprehensive public KINOMEscan dataset for BLZ945 is not readily available, the qualitative data strongly indicates a favorable selectivity profile.

## **Comparative Kinase Inhibition Profile**

To illustrate a comparative selectivity profile, this guide presents data for other known CSF1R inhibitors. The following table summarizes the inhibitory activity of selected compounds against CSF1R and a panel of other kinases. This data is compiled from various public sources and is intended for comparative purposes.

Kinase Target	BLZ945 (Sotuletinib)	GW2580	Pexidartinib (PLX3397)	ARRY-382
CSF1R (c-FMS)	IC50: 1 nM[2][3]	IC50: 30 nM[4]	IC50: 20 nM[5]	IC50: 9 nM[6]
c-KIT	>1000-fold selective[2][3]	>150-fold selective[4]	IC50: 10 nM[5]	-
PDGFRβ	>1000-fold selective[2][3]	-	-	-
FLT3	-	-	IC50: 160 nM[5]	-
TRKA	-	IC50: 0.88 μM[7]	-	-
b-Raf	-	>150-fold selective[4]	-	-
CDK4	-	>150-fold selective[4]	-	-
c-SRC	-	>150-fold selective[4]	-	-
EGFR	-	>500-fold selective[4]	-	-

Note: A hyphen (-) indicates that data was not found in the public domain during the search. The selectivity is presented as IC50 values or as a fold-difference compared to the primary



target (CSF1R).

# Experimental Protocols KINOMEscan® Kinase Inhibitor Binding Assay

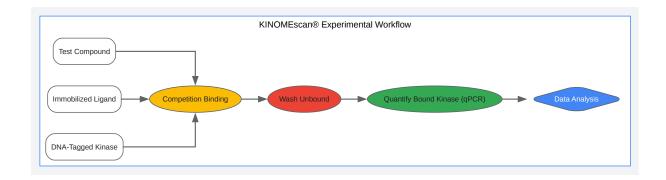
The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases. [1][8][9][10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

### Methodology:

- Kinase Preparation: A panel of kinases is expressed, typically as fusion proteins tagged with a unique DNA identifier.
- Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound
  are incubated together. The test compound competes with the immobilized ligand for binding
  to the active site of the kinase.
- Washing: Unbound kinase and test compound are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as a percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test compound to the kinase.
   Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.





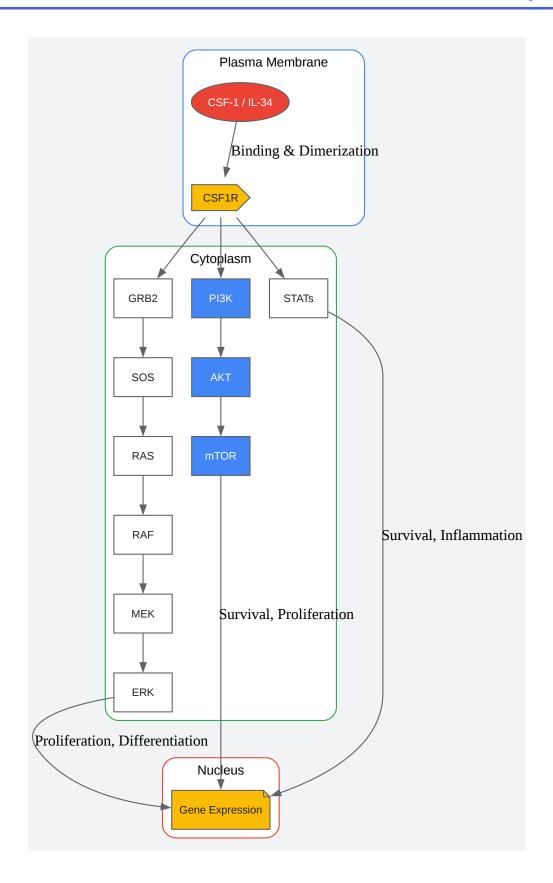
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KINOMEscan® Experimental Workflow

# **CSF1R Signaling Pathway**

Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that regulate cell survival, proliferation, differentiation, and migration.





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Simplified CSF1R Signaling Pathway



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